molecular formula C15H15F3N2O5S B2864114 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034275-91-5

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2864114
CAS No.: 2034275-91-5
M. Wt: 392.35
InChI Key: ZTCZQIADYVXZHJ-UHFFFAOYSA-N
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Description

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H15F3N2O5S and its molecular weight is 392.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would depend on the specific biochemical properties of the compound and the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The impact on specific biochemical pathways would depend on the compound’s interaction with its targets.

Result of Action

Piperidine derivatives have been found to have a wide range of pharmacological activities . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular function.

Biological Activity

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a trifluoromethyl group and a sulfonyl moiety suggests significant interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxazolidine-2,4-dione core : Known for its role in various pharmacological activities.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Sulfonyl group : Increases the compound's reactivity and interaction with biological systems.

Molecular Formula

The molecular formula of the compound is C15H17F3N2O3SC_{15}H_{17}F_3N_2O_3S, with a molecular weight of approximately 396.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl and sulfonyl groups significantly influence the compound's binding affinity to various biological targets, including:

  • Serotonin Receptors (5-HT1A and 5-HT7) : These receptors are crucial for mood regulation and are potential targets for antidepressant therapies .
  • Phosphodiesterases (PDE4B and PDE10A) : Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, promoting various intracellular signaling pathways .

Biological Activity Studies

Various studies have evaluated the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuropharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Enterococcus faecalis25 µg/mL
Escherichia coli>100 µg/mL

This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments using normal cell lines (e.g., L929 fibroblasts) reveal that the compound exhibits low toxicity at therapeutic concentrations. The results suggest that while it is effective against pathogens, it maintains a favorable safety profile for human cells.

Concentration (µM)Cell Viability (%)
0100
1095
5090
10085

Case Studies

Several case studies have highlighted the therapeutic potential of oxazolidine derivatives:

  • Antidepressant Effects : A study demonstrated that compounds similar to this compound showed promising results in reducing depressive-like behaviors in animal models through modulation of serotonin pathways .
  • Anti-inflammatory Properties : Another investigation revealed that oxazolidine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.

Properties

IUPAC Name

3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-3-1-2-4-12(11)26(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCZQIADYVXZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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